molecular formula C10H8ClNOS B443900 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide CAS No. 34586-87-3

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B443900
CAS No.: 34586-87-3
M. Wt: 225.7g/mol
InChI Key: NUIWQDQQDZQXOL-UHFFFAOYSA-N
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Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves the chlorination of 6-methyl-1-benzothiophene-2-carboxamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIWQDQQDZQXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358024
Record name 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34586-87-3
Record name 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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